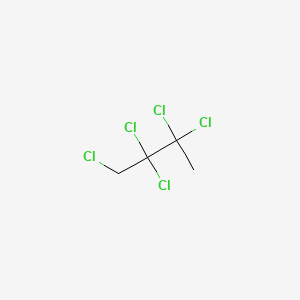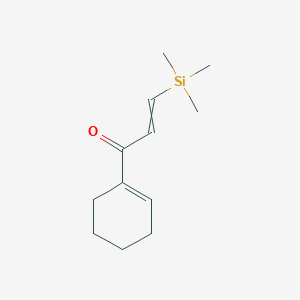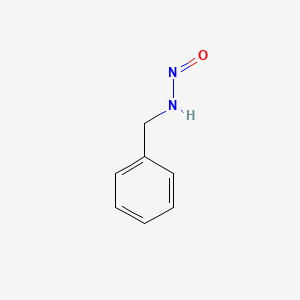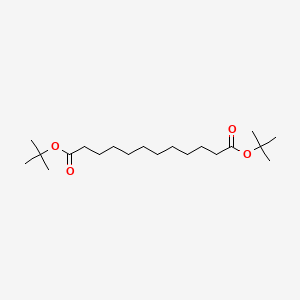![molecular formula C14H9NO2S B14423040 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid CAS No. 81820-59-9](/img/structure/B14423040.png)
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that contains a thieno[3,2-c]pyridine core with a phenyl group at the 4-position and a carboxylic acid group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid typically involves the recyclization of a thiopyran ring using cyclic secondary amines. For example, ethyl 6-amino-4-phenyl-2-thioxo-2H-thiopyran-5-carboxylate can be reacted with morpholine, piperidine, or pyrrolidine to produce ethyl 4-phenyl-2-thioxo-1,2-dihydropyridine-3-carboxylates. These intermediates are then cyclized to form the thieno[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid has been studied for its potential neurotropic activity. Derivatives of this compound have shown anticonvulsant activity against corazole-induced seizures and have been investigated as psychological sedatives .
Wirkmechanismus
The mechanism of action of 4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may exert its effects through nucleophilic attack at the thiopyran C-2 position, leading to the cleavage of the C(2)–S bond and the formation of a pyridine ring . This mechanism is crucial for its biological activity, including its neurotropic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Phenylpyridine-3-carboxylic acid
- 3-Hydroxy-4-phenylthieno[2,3-b]pyridine
Comparison
4-Phenylthieno[3,2-c]pyridine-6-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
81820-59-9 |
|---|---|
Molekularformel |
C14H9NO2S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
4-phenylthieno[3,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)11-8-12-10(6-7-18-12)13(15-11)9-4-2-1-3-5-9/h1-8H,(H,16,17) |
InChI-Schlüssel |
KFYMDGGNPVUSNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C3C=CSC3=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)](/img/structure/B14422962.png)

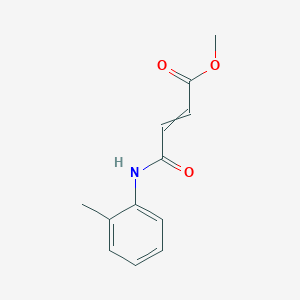

![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
![N-[2-(6-Bromo-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B14423008.png)

